2-(4-chloro-3-nitrophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-nitrophenyl)ethan-1-amine is a chemical compound . It is an aromatic compound derived from l-phenylalanine . It is used in the synthesis of biologically active molecules, including drugs, and energetic materials .
Synthesis Analysis
The synthesis of this compound has been achieved through the use of metabolic engineering and synthetic biology . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . To prevent the preferable conversion of cinnamaldehyde to cinnamyl alcohol in wild-type Escherichia coli, the E. coli MG1655 strain with reduced aromatic aldehyde reduction (RARE) in which six aldehyde ketone reductase and alcohol dehydrogenase genes have been knocked out was employed .Molecular Structure Analysis
The molecular formula of this compound is C8H10N2O2 . The InChI code is 1S/C8H10N2O2.BrH/c9-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H .Chemical Reactions Analysis
The reaction system of this compound is similar to that of other simple color assays, such as 2-(4-nitrophenyl)ethan-1-amine-based and o-xylylenediamine-based high-throughput screening methods for ω-TAs .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . The melting point is 218-219 degrees Celsius .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chloro-3-nitrophenyl)ethan-1-amine involves the reduction of 4-chloro-3-nitroacetophenone to 2-(4-chloro-3-nitrophenyl)ethan-1-ol, followed by the conversion of the alcohol to the amine using reductive amination.", "Starting Materials": [ "4-chloro-3-nitroacetophenone", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol", "Ammonium chloride (NH4Cl)", "Sodium cyanoborohydride (NaBH3CN)" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitroacetophenone to 2-(4-chloro-3-nitrophenyl)ethan-1-ol using NaBH4 in ethanol", "Step 2: Oxidation of the alcohol to the aldehyde using HCl and NaOH", "Step 3: Reductive amination of the aldehyde with ethan-1-amine and NaBH3CN in the presence of NH4Cl to yield 2-(4-chloro-3-nitrophenyl)ethan-1-amine" ] } | |
CAS No. |
1379982-34-9 |
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.